molecular formula C18H23N3O4S B4437806 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide

5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B4437806
M. Wt: 377.5 g/mol
InChI Key: PILCLFGNQDDBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide exerts its inhibitory effect on SURs by binding to a specific site on the receptor protein. This binding prevents the receptor from interacting with its endogenous ligands, such as ATP, which leads to a decrease in the activity of the receptor. The exact mechanism of action of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide on SURs is still not fully understood, but it is believed to involve a conformational change in the receptor protein that affects its interaction with ATP.
Biochemical and Physiological Effects
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to have various biochemical and physiological effects. In pancreatic beta cells, 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been shown to inhibit insulin secretion by blocking the activity of SUR1, which is a subtype of SUR that is highly expressed in beta cells. In cardiac myocytes, 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to inhibit the ATP-sensitive potassium channels (KATP), which leads to an increase in the duration of the action potential and a decrease in the heart rate. In neuronal cells, 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to inhibit the SUR2B subtype, which is highly expressed in the brain, and may have potential therapeutic applications for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its high potency and selectivity for SURs. This makes it an ideal tool compound for studying the function of SURs in various physiological processes. Another advantage is that 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide is relatively easy to synthesize and has a long shelf life, which makes it readily available for use in experiments.
However, there are also some limitations to using 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide in lab experiments. One limitation is that 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide may have off-target effects on other proteins or receptors, which may complicate the interpretation of experimental results. Another limitation is that 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide may have different effects on different subtypes of SURs, which may require the use of multiple compounds to study the function of different subtypes.

Future Directions

There are several future directions for the study of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide and its role in physiological processes. One direction is to investigate the potential therapeutic applications of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide for neurological disorders, such as epilepsy and stroke. Another direction is to study the effects of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide on other types of ion channels and receptors, which may provide new insights into its mechanism of action. Finally, the development of more selective and potent compounds that target specific subtypes of SURs may lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been widely used in scientific research as a tool compound to study the role of sulfonylurea receptors (SURs) in various physiological processes. SURs are a family of transmembrane proteins that play a critical role in regulating insulin secretion, cardiac function, and neuronal excitability. 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to be a potent and selective SUR inhibitor, which makes it an ideal tool compound for studying the function of SURs.

properties

IUPAC Name

5-(diethylsulfamoyl)-2-methoxy-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-5-21(6-2)26(23,24)14-10-11-16(25-4)15(12-14)18(22)20-17-9-7-8-13(3)19-17/h7-12H,5-6H2,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILCLFGNQDDBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.